molecular formula C7H13NO2Si B3347331 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- CAS No. 13247-98-8

2,5-Pyrrolidinedione, 1-(trimethylsilyl)-

Cat. No.: B3347331
CAS No.: 13247-98-8
M. Wt: 171.27 g/mol
InChI Key: YUWVMABNHZEMGO-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(trimethylsilyl)- is a silicon-based organic compound with the molecular formula C7H13NO2Si and a molecular weight of 171.27 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Pyrrolidinedione, 1-(trimethylsilyl)- can be synthesized through the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through various techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(trimethylsilyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(trimethylsilyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various molecules.

    Biology: The compound is used in biochemical studies to modify biomolecules and study their interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-(trimethylsilyl)- can be compared with other similar compounds such as:

    2,5-Pyrrolidinedione, 1-(methyl)-: This compound has a methyl group instead of a trimethylsilyl group, resulting in different chemical properties and reactivity.

    2,5-Pyrrolidinedione, 1-(ethyl)-: The presence of an ethyl group instead of a trimethylsilyl group also leads to variations in chemical behavior and applications.

The uniqueness of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts specific chemical properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-trimethylsilylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2Si/c1-11(2,3)8-6(9)4-5-7(8)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWVMABNHZEMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470239
Record name 2,5-Pyrrolidinedione, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13247-98-8
Record name 2,5-Pyrrolidinedione, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15.6 ml (0.075 mole) of hexamethyldisilazane were added dropwise over a few minutes to a refluxing suspension of 9.90 g (0.1 mole) of succinimide and 0.24 g (0.5 mmole) of di-4-nitrophenyl N-4-toluenesulfonyl-phosphoramidate in 50 ml of dichloromethane and a stream of nitrogen was led over the reaction mixture to pass the ammonia evolved into water. The progress of the reaction was established by titration of the ammonia evolved and it was found that after refluxing for 1.5 hours, the production of ammonia was completed. 90% of the theoretical amount of ammonia had been evolved and refluxing was continued for another 2 hours. Then the solvent was removed by distillation at normal pressure and fractionation under reduced pressure yielded 15.36 g (89.8%) of N-trimethylsilylsuccinimide boiling at 118°-119° C. at 18 mm Hg and nD 25=1.4745.
Quantity
15.6 mL
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reactant
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9.9 g
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reactant
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[Compound]
Name
di-4-nitrophenyl N-4-toluenesulfonyl-phosphoramidate
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0.24 g
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reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

31.5 ml of hexamethyldisilazane (0.15 mmole) were added to a refluxing suspension of a mixture of 50 ml of toluene and 19.80 g (0.20 mole) of succinimide and 458 mg of saccharin (2.5 mmoles) and refluxing was continued for 2 hours. Fifteen minutes after the addition of the silylating agent, a clear, light yellow solution was obtained which turned brown when refluxing was continued. The reaction mixture was cooled, filtered and after evaporation of the solvent, the residue was vacuum distilled to obtain 31.04 g (90.8%) of N-trimethylsilylsuccinimide boiling at 86°-88° C. at 1.3 mm Hg.
Quantity
31.5 mL
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reactant
Reaction Step One
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19.8 g
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reactant
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458 mg
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

780 ml (6.1 moles) of trimethylchlorosilane were added with vigorous stirring over 2 hours to a mixture of 400 g (4 moles) of succinimide, 900 ml (6.5 moles) of triethylamine and 2700 ml of toluene and the mixture was refluxed with stirring for one hour and was then cooled to room temperature. The mixture was filtered and the filter was washed with one liter of toluene and one liter of petroleum ether (b.p = 40°-60° C). The combined filtrate and washings were concentrated to 700 ml and then distilled at reduced pressure to 573 g (3.4 moles -- 84% yield) of N-trimethylsilyl succinimide with a boiling point of 62° C at 0.33 mm Hg.
Quantity
780 mL
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Two
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2700 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 400 g (4 moles) of succinimide and 900 ml of triethylamine in 2700 ml of toluene 780 ml of trimethylchlorosilane were added in two hours with vigorous stirring. After refluxing and stirring for an additional hour the mixture was allowed to cool to room temperature. The precipitate was filtered off, washed with 1 l of toluene and 1 l of light petrol (40°-60° C.) and the combined filtrate and washings concentrated to about 700 ml. N-trimethylsilylsuccinimide was isolated by distillation at diminished pressure. The yield was 573 g (3.35 moles) or 83.5%; boiling point 62° C./0.3 mm Hg.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
900 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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2700 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-(trimethylsilyl)-
Reactant of Route 2
2,5-Pyrrolidinedione, 1-(trimethylsilyl)-

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